Cyclo(Tyr-Gly)

説明

BenchChem offers high-quality Cyclo(Tyr-Gly) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Tyr-Gly) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

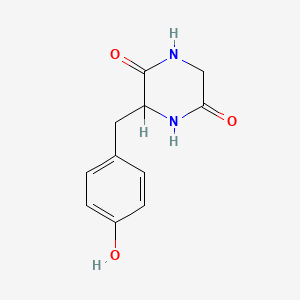

3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLSAVHDWSYPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874187 | |

| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-66-9, 5625-49-0 | |

| Record name | 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Tyr-Gly): A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Gly), a naturally occurring cyclic dipeptide, has garnered interest within the scientific community due to its potential biological activities, including antitumor and antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cyclo(Tyr-Gly). It details the experimental protocols for its extraction from natural sources, purification via chromatographic techniques, and structural elucidation through spectroscopic methods. Furthermore, this document summarizes the current understanding of its biological significance and potential mechanisms of action, presenting all quantitative data in structured tables and logical workflows in Graphviz diagrams for enhanced clarity and practical application in a research and development setting.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their constrained cyclic structure confers significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug discovery. Cyclo(Tyr-Gly) is a CDP composed of tyrosine and glycine (B1666218) residues. Its discovery has often been associated with screenings of microbial extracts for bioactive compounds. This guide serves as a comprehensive resource for researchers aiming to isolate, identify, and study this promising natural product.

Natural Discovery and Sources

Cyclo(Tyr-Gly) has been identified from various natural sources, highlighting its widespread occurrence in microbial metabolomes.

Table 1: Natural Sources of Cyclo(Tyr-Gly)

| Organism Type | Genus/Species | Environment |

| Bacteria | Arthrobacter sp. | Soil |

| Bacteria | Streptomyces sp. | Marine Sediment |

| Fungi | Gliocladium virens | Soil |

| Actinomycete | Marine Actinomycete 11014 | Marine |

The discovery of Cyclo(Tyr-Gly) is often the result of bioassay-guided fractionation of extracts from these organisms. For instance, its isolation from marine actinomycete 11014 was guided by assays for antitumor activity.

Isolation and Purification

The isolation and purification of Cyclo(Tyr-Gly) from a microbial fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of other metabolites. The general workflow involves extraction, fractionation, and high-resolution chromatographic separation.

Cyclo(Tyr-Gly): A Technical Guide to Its Putative Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature provides limited direct evidence on the specific molecular mechanism of action for Cyclo(Tyr-Gly) in cellular models. This guide summarizes the available information and draws comparative insights from closely related cyclic dipeptides to propose a putative mechanistic framework and provide a methodological foundation for future research.

Introduction to Cyclo(Tyr-Gly) and Related Cyclic Dipeptides

Cyclo(Tyr-Gly), a cyclic dipeptide (CDP), belongs to the diketopiperazine class of natural compounds. These molecules are found in a variety of natural sources, including microorganisms and fermented foods. Cyclic dipeptides are noted for their high stability, resistance to proteases, and conformational rigidity, which contribute to their diverse biological activities. While research on many CDPs is advancing, Cyclo(Tyr-Gly) itself remains a molecule with underexplored therapeutic potential. Broader screenings have suggested potential antitumor activities among a range of cyclic dipeptides, including Cyclo(Tyr-Gly).[1][2] However, detailed mechanistic studies are lacking.

This technical guide will therefore leverage data from structurally similar and well-researched CDPs, such as Cyclo(Phe-Tyr) and Cyclo(His-Pro), to infer potential mechanisms of action for Cyclo(Tyr-Gly). These related compounds have been shown to modulate key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Putative Mechanisms of Action Based on Related Compounds

Based on studies of other cyclic dipeptides, Cyclo(Tyr-Gly) may exert its biological effects through the modulation of several key signaling pathways. The following sections detail the mechanisms identified for closely related CDPs, which provide a strong starting point for investigating Cyclo(Tyr-Gly).

Anti-Inflammatory Effects via NF-κB Pathway Modulation

The transcription factor NF-κB is a central regulator of inflammatory responses.[3][4] Studies on compounds like Cyclo(His-Pro) have demonstrated the ability of cyclic dipeptides to suppress pro-inflammatory signaling through the NF-κB pathway.[5] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

A proposed signaling pathway for the anti-inflammatory action of cyclic dipeptides is illustrated below.

Modulation of Cell Survival and Apoptosis via PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are critical in regulating cell survival, proliferation, and apoptosis.[6] Research on Cyclo-(Phe-Tyr) has shown its potential to protect against ischemia/reperfusion-induced injury by modulating the PI3K/Akt/mTOR pathway, which promotes cell survival.[7] Conversely, other cyclic dipeptides have been shown to induce apoptosis in cancer cells by inhibiting these same survival pathways or activating pro-apoptotic pathways like JNK. For instance, Cyclo(D-Tyr-D-Phe) was found to activate caspase-3, a key effector in apoptosis, in A549 lung cancer cells.[8]

The dual role of these pathways in cell survival and apoptosis presents a key area for investigating the context-dependent effects of Cyclo(Tyr-Gly).

Quantitative Data from Related Cyclic Dipeptides

| Cyclic Dipeptide | Cell Line | Assay | Result | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | MTT Assay | IC50: 10 µM | [8] |

| Cyclo(D-Tyr-D-Phe) | Normal Fibroblasts | MTT Assay | No cytotoxicity up to 100 µM | [8] |

| Cyclo-(4-hydroxyl-Pro-Phe) | tsFT210 | Sulforhodamine B | 48.3% inhibition at 5 µg/mL | [1] |

| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Biofilm Inhibition | 52% inhibition at 1.8 mM | [9] |

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of Cyclo(Tyr-Gly), a series of in vitro cellular assays are required. The following are generalized protocols that can be adapted for this purpose.

Cell Viability and Cytotoxicity Assays (MTT/MTS/XTT)

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are fundamental for determining the cytotoxic or cytostatic effects of a compound.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cyclo(Tyr-Gly) (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

-

Reagent Incubation: Add the MTT, MTS, or XTT reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Data Acquisition: For MTT, a solubilization solution is added to dissolve the formazan (B1609692) crystals.[10] The absorbance is then measured on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Protein Expression

Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for determining how Cyclo(Tyr-Gly) affects the expression and phosphorylation status of proteins in pathways like NF-κB, PI3K/Akt, and MAPK.

Protocol Outline:

-

Cell Lysis: Treat cells with Cyclo(Tyr-Gly) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-IκBα, total IκBα, Caspase-3, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes. This is useful for determining if Cyclo(Tyr-Gly) affects the transcription of genes downstream of signaling pathways (e.g., pro-inflammatory cytokines like TNF-α and IL-6 downstream of NF-κB).

Protocol Outline:

-

RNA Extraction: Treat cells with Cyclo(Tyr-Gly), then extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Acquisition: Run the reaction on a real-time PCR instrument.[11]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

While the direct mechanism of action for Cyclo(Tyr-Gly) in cellular models is yet to be fully elucidated, evidence from related cyclic dipeptides provides a strong rationale for investigating its effects on the NF-κB, PI3K/Akt, and MAPK signaling pathways. The experimental protocols outlined in this guide offer a clear framework for researchers to systematically explore the anti-inflammatory, anti-proliferative, and pro-apoptotic potential of this compound. Future studies should focus on generating robust quantitative data and detailed pathway analysis to unlock the therapeutic promise of Cyclo(Tyr-Gly).

References

- 1. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 4. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

Structural Elucidation of Cyclo(Tyr-Gly): A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of the cyclic dipeptide Cyclo(L-Tyrosine-L-Glycine) [Cyclo(Tyr-Gly)] utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and data presented herein are essential for researchers in drug discovery and development, offering a foundational understanding of the conformational properties and structural verification of this and similar cyclic peptide scaffolds.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds with a wide range of biological activities. Their rigid backbone and diverse side-chain functionalities make them attractive scaffolds for the development of novel therapeutics. Cyclo(Tyr-Gly), a CDP composed of tyrosine and glycine (B1666218) residues, is of significant interest for its potential biological applications. Accurate structural characterization is paramount to understanding its structure-activity relationship (SAR). NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure and conformational dynamics of such molecules in solution.

This guide details the experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and presents representative data for the structural analysis of Cyclo(Tyr-Gly).

Experimental Protocols

The following sections outline the detailed methodologies for the NMR-based structural characterization of Cyclo(Tyr-Gly).

Sample Preparation

-

Compound : High-purity (>98%) Cyclo(Tyr-Gly) is required.

-

Solvent : For a comprehensive analysis, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent as it solubilizes the peptide well and has a wide chemical shift window. The residual solvent peak of DMSO-d6 appears at approximately 2.50 ppm in the ¹H spectrum and 39.5 ppm in the ¹³C spectrum.[1]

-

Concentration : A sample concentration of 5-10 mg of Cyclo(Tyr-Gly) in 0.5 mL of DMSO-d6 is appropriate for most NMR experiments.

-

Procedure :

-

Weigh 5-10 mg of Cyclo(Tyr-Gly) directly into a clean, dry vial.

-

Add 0.5 mL of DMSO-d6.

-

Gently vortex or sonicate the sample until the compound is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR :

-

Purpose : To identify all proton signals and their multiplicities.

-

Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 12-16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 2 seconds.

-

-

-

1D ¹³C NMR :

-

Purpose : To identify all carbon signals.

-

Parameters :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 200-220 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

-

2D Homonuclear Correlation Spectroscopy (COSY) :

-

Purpose : To identify scalar-coupled protons, typically through 2-4 bonds. This is crucial for assigning protons within the same amino acid residue.[2]

-

Parameters :

-

Pulse sequence: Gradient-selected COSY (gCOSY).

-

Data points: 2048 in F2, 256-512 in F1.

-

Number of scans per increment: 4-8.

-

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) :

-

Purpose : To correlate each proton with its directly attached carbon atom.[3]

-

Parameters :

-

Pulse sequence: Gradient-selected HSQC with sensitivity enhancement.

-

¹J(C,H) coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

-

Data points: 2048 in F2 (¹H), 256 in F1 (¹³C).

-

Number of scans per increment: 8-16.

-

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) :

-

Purpose : To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is essential for linking the amino acid residues and confirming the cyclic structure.[3]

-

Parameters :

-

Pulse sequence: Gradient-selected HMBC.

-

Long-range coupling constant (ⁿJ(C,H)): Optimized for a range of couplings (e.g., 8 Hz).

-

Data points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).

-

Number of scans per increment: 16-32.

-

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) :

-

Purpose : To identify protons that are close in space (through-space interactions), providing crucial information for determining the three-dimensional conformation.[4]

-

Parameters :

-

Pulse sequence: Standard gradient-selected NOESY.

-

Mixing time: A range of mixing times (e.g., 100-500 ms) should be tested to observe optimal NOE cross-peaks.

-

Data points: 2048 in F2, 256-512 in F1.

-

Number of scans per increment: 16-32.

-

-

Data Presentation

The following tables summarize the expected quantitative NMR data for Cyclo(Tyr-Gly) in DMSO-d6. These are representative values based on known chemical shifts of similar cyclic dipeptides.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for Cyclo(Tyr-Gly) in DMSO-d6

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tyr-NH | ~8.20 | d | ~8.0 |

| Gly-NH | ~8.00 | t | ~5.5 |

| Tyr-αH | ~4.40 | ddd | 9.6, 8.0, 4.9 |

| Gly-αH₂ | ~3.60 | d | ~5.5 |

| Tyr-βHₐ | ~3.05 | dd | 13.8, 4.9 |

| Tyr-βHₑ | ~2.85 | dd | 13.8, 9.6 |

| Tyr-Aromatic (2,6-H) | ~7.05 | d | ~8.5 |

| Tyr-Aromatic (3,5-H) | ~6.70 | d | ~8.5 |

| Tyr-OH | ~9.25 | s | - |

Table 2: ¹³C NMR Chemical Shifts (δ) for Cyclo(Tyr-Gly) in DMSO-d6

| Carbon Assignment | Chemical Shift (ppm) |

| Tyr-C=O | ~167.0 |

| Gly-C=O | ~166.5 |

| Tyr-Cα | ~55.0 |

| Gly-Cα | ~43.0 |

| Tyr-Cβ | ~36.5 |

| Tyr-Aromatic (C1') | ~127.5 |

| Tyr-Aromatic (C2',6') | ~130.0 |

| Tyr-Aromatic (C3',5') | ~115.0 |

| Tyr-Aromatic (C4') | ~156.0 |

Visualization of Experimental Workflow and Logic

The structural characterization of Cyclo(Tyr-Gly) by NMR follows a logical progression of experiments and data analysis. The overall workflow is depicted below.

Caption: Workflow for the structural elucidation of Cyclo(Tyr-Gly) by NMR.

The logical relationship between the NMR experiments and the structural information obtained is illustrated in the following diagram.

Caption: Relationship between NMR experiments and derived structural information.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive approach for the structural characterization of Cyclo(Tyr-Gly). The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of peptide chemistry and drug development. A thorough NMR analysis, as outlined, is essential for confirming the chemical structure, determining the solution conformation, and ultimately understanding the biological function of this and other cyclic peptides.

References

Synthesis and Purification of Cyclo(Tyr-Gly): A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the cyclic dipeptide Cyclo(Tyr-Gly) for research purposes. Detailed methodologies for solution-phase synthesis, purification by preparative high-performance liquid chromatography (HPLC), and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are presented. Additionally, this guide explores the role of similar cyclic dipeptides in the inhibition of bacterial quorum sensing, a key cell-to-cell communication system involved in virulence and biofilm formation. This document is intended for researchers, scientists, and drug development professionals working with cyclic peptides and their potential therapeutic applications.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring and synthetic compounds with diverse biological activities. Their rigidified backbone, compared to their linear counterparts, often leads to increased stability against enzymatic degradation and improved receptor binding affinity. Cyclo(Tyr-Gly), a cyclic dipeptide composed of tyrosine and glycine (B1666218) residues, has been isolated from natural sources, including marine actinomycetes. Research into CDPs has revealed their potential as antitumor, antimicrobial, and cell-signaling modulatory agents.

This guide details the chemical synthesis of Cyclo(Tyr-Gly) via a solution-phase approach, followed by a robust purification protocol using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it outlines the expected analytical data for the characterization of the final compound. A significant focus is placed on providing detailed experimental protocols to enable the reproduction of these methods in a laboratory setting.

Chemical Synthesis of Cyclo(Tyr-Gly)

The synthesis of Cyclo(Tyr-Gly) is achieved through a multi-step solution-phase peptide synthesis strategy. This involves the protection of the reactive functional groups of the constituent amino acids, coupling of the protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich |

| H-Tyr(tBu)-OMe·HCl | Synthesis Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |

| Piperidine (B6355638) | Anhydrous | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Fisher Scientific |

| n-Hexane | ACS Grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | Fisher Scientific |

| Brine | Laboratory Grade | Fisher Scientific |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Laboratory Grade | Fisher Scientific |

Experimental Protocol: Synthesis of Linear Precursor Fmoc-Gly-Tyr(tBu)-OMe

-

Dissolution of Reactants: In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 eq) and H-Tyr(tBu)-OMe·HCl (1.0 eq) in anhydrous DMF (10 mL/mmol of Fmoc-Gly-OH).

-

Addition of Base and Coupling Reagents: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt. In a separate flask, dissolve DIC (1.1 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.

-

Coupling Reaction: Add the DIC/HOBt solution dropwise to the amino acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of EtOAc in n-hexane.

Experimental Protocol: N-terminal Deprotection of the Linear Dipeptide

-

Fmoc Removal: Dissolve the purified Fmoc-Gly-Tyr(tBu)-OMe in a 20% solution of piperidine in DMF.

-

Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting crude H-Gly-Tyr(tBu)-OMe is used directly in the next step.

Experimental Protocol: Saponification of the Methyl Ester

-

Hydrolysis: Dissolve the crude H-Gly-Tyr(tBu)-OMe in a mixture of methanol (B129727) and water (1:1). Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the saponification by TLC or LC-MS.

-

Neutralization and Extraction: Once the reaction is complete, carefully neutralize the mixture with 1N HCl to pH 5-6. Extract the product with EtOAc.

-

Work-up: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the linear precursor H-Gly-Tyr(tBu)-OH.

Experimental Protocol: Cyclization and Final Deprotection

-

Cyclization: Dissolve the linear precursor H-Gly-Tyr(tBu)-OH in a large volume of anhydrous DCM (to favor intramolecular cyclization, typically 0.001 M concentration). Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: Concentrate the reaction mixture and purify the crude protected cyclic dipeptide by flash chromatography.

-

Final Deprotection: Treat the purified Cyclo(Tyr(tBu)-Gly) with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.

-

Isolation: Remove the TFA under a stream of nitrogen and precipitate the crude Cyclo(Tyr-Gly) with cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether.

Purification of Cyclo(Tyr-Gly)

The crude Cyclo(Tyr-Gly) is purified to a high degree of purity (>98%) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment

| Item | Specification |

| Preparative HPLC System | With gradient elution and UV detection capabilities |

| Preparative C18 RP-HPLC Column | e.g., 250 x 21.2 mm, 10 µm particle size |

| HPLC Grade Water | With 0.1% TFA (Solvent A) |

| HPLC Grade Acetonitrile (ACN) | With 0.1% TFA (Solvent B) |

| 0.22 µm Syringe Filters | For sample filtration |

| Lyophilizer | For product drying |

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude Cyclo(Tyr-Gly) in a minimal amount of a 50:50 mixture of Solvent A and Solvent B. Filter the solution through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3 column volumes.

-

Gradient Elution: Inject the filtered sample onto the column. Elute the compound using a linear gradient of Solvent B into Solvent A. A typical gradient would be from 5% to 50% Solvent B over 40 minutes.

-

Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Quantitative Data Summary for Purification

| Parameter | Value |

| Column Type | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 220 nm, 280 nm |

| Expected Purity | >98% |

| Typical Yield | Dependent on synthesis efficiency |

Characterization of Cyclo(Tyr-Gly)

The identity and purity of the synthesized Cyclo(Tyr-Gly) are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Expected m/z | [M+H]⁺ = 221.09, [M+Na]⁺ = 243.07 |

NMR Spectroscopy

The following table summarizes the expected chemical shifts for Cyclo(Tyr-Gly) in a suitable solvent such as DMSO-d₆.

| Proton (¹H) Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Gly-NH | ~8.0-8.5 | t |

| Tyr-NH | ~7.5-8.0 | d |

| Tyr-Aromatic (2H) | ~7.0-7.2 | d |

| Tyr-Aromatic (2H) | ~6.6-6.8 | d |

| Tyr-αH | ~4.0-4.2 | m |

| Gly-αH₂ | ~3.5-3.8 | m |

| Tyr-βH₂ | ~2.8-3.1 | m |

| Tyr-OH | ~9.0-9.5 | s |

| Carbon (¹³C) Assignment | Expected Chemical Shift (ppm) |

| Gly-C=O | ~168-172 |

| Tyr-C=O | ~168-172 |

| Tyr-Aromatic C-OH | ~155-158 |

| Tyr-Aromatic C (quat) | ~128-132 |

| Tyr-Aromatic CH (2C) | ~130-132 |

| Tyr-Aromatic CH (2C) | ~114-116 |

| Tyr-αC | ~55-58 |

| Gly-αC | ~42-45 |

| Tyr-βC | ~35-38 |

Biological Context: Inhibition of Quorum Sensing

Cyclic dipeptides have emerged as important signaling molecules and modulators of bacterial communication systems, particularly quorum sensing (QS). QS is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, including Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation.

Cyclic dipeptides containing proline and tyrosine, such as cyclo(L-Pro-L-Tyr), have been shown to inhibit the QS systems in P. aeruginosa. This inhibition is thought to occur through competitive binding to the LasR and RhlR transcriptional regulators, preventing the binding of their cognate autoinducers. This disruption of QS signaling leads to a reduction in virulence factor production and biofilm formation.

Quorum Sensing Inhibition Workflow

Caption: Workflow for the synthesis, purification, and biological evaluation of Cyclo(Tyr-Gly) as a potential quorum sensing inhibitor.

Pseudomonas aeruginosa Quorum Sensing Pathway

Caption: Simplified schematic of the Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of Cyclo(Tyr-Gly).

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Cyclo(Tyr-Gly) for research applications. The solution-phase synthesis protocol, while requiring careful execution and purification, offers a viable route to obtaining this cyclic dipeptide. The purification methodology using preparative RP-HPLC is robust and can be adapted for similar cyclic peptides. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. Furthermore, the exploration of the role of similar cyclic dipeptides in quorum sensing inhibition highlights a promising area of research where Cyclo(Tyr-Gly) could be investigated for its potential as a novel anti-infective agent. This guide aims to facilitate further research into the chemistry and biology of this intriguing class of molecules.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cyclo(Tyr-Gly)

Introduction

Cyclo(Tyr-Gly), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring compound that has garnered interest within the scientific community. DKPs are the simplest form of cyclic peptides and are found across a wide range of biological systems, from microorganisms to food products[1][2]. These molecules are noted for their high stability, increased cell permeability, and diverse biological activities, which include antitumor, antiviral, and neuroprotective properties[1][3]. This guide provides a comprehensive overview of the known natural sources of Cyclo(Tyr-Gly), details its biosynthetic pathways, and outlines the experimental protocols for its isolation and characterization.

Natural Sources of Cyclo(Tyr-Gly)

Cyclo(Tyr-Gly) has been isolated from a variety of microorganisms, highlighting their role as a primary source of this and other cyclic dipeptides. Fungi and bacteria, in particular, have been identified as producers. While specific quantitative yields are often not reported in initial isolation studies, the presence of Cyclo(Tyr-Gly) and related compounds in these organisms suggests their significance in microbial secondary metabolism.

Data Presentation: Occurrences of Cyclo(Tyr-Gly) and Related Diketopiperazines

| Compound | Natural Source | Organism Type | Reference |

| Cyclo(Tyr-Gly) | Gliocladium virens | Fungus | [4][5] |

| Cyclo(Tyr-Gly) | Marine actinomycete 11014 | Bacterium | [3] |

| Cyclo(D-Tyr-L-Leu) | Bacillus sp. | Bacterium | [6] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | Bacterium | [7] |

| Cyclo(L-Pro-L-Tyr) | Alternaria alternata | Fungus | [7] |

| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Bacterium | [8] |

| Cyclo(L-Tyr-L-Pro) | Lactobacillus reuteri | Bacterium | [9] |

| Cyclo(Phe-Hyp) | Lactobacillus plantarum | Bacterium | [10] |

| Cyclo(Ala-Hyp) | Alternaria alternata | Fungus | [10] |

| Cyclo(Leu-Hyp) | Alternaria alternata | Fungus | [10] |

| Cyclo(Phe-Hyp) | Alternaria alternata | Fungus | [10] |

| Cyclo(Ser-Hyp) | Human placenta hydrolysate | Animal Tissue | [10] |

Biosynthesis of Cyclo(Tyr-Gly)

The biosynthesis of cyclic dipeptides like Cyclo(Tyr-Gly) is a complex process primarily carried out through two main enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs)[11]. These pathways utilize precursor amino acids, in this case, L-Tyrosine and Glycine, to construct the dipeptide, which then undergoes intramolecular cyclization to form the stable diketopiperazine ring[11][12].

Precursor Biosynthesis: Glycine and Tyrosine

The availability of the constituent amino acids is a prerequisite for the biosynthesis of Cyclo(Tyr-Gly).

-

Glycine Biosynthesis: Glycine is a non-essential amino acid in many organisms and is primarily synthesized from L-serine in a single-step reaction catalyzed by the enzyme serine hydroxymethyltransferase (GlyA)[13][14]. This reaction involves the removal of a carbon atom from the L-serine backbone[13].

-

Tyrosine Biosynthesis: Tyrosine is considered a semi-essential amino acid in humans as it can be synthesized from the essential amino acid L-phenylalanine[15]. In organisms capable of de novo synthesis, the pathway typically originates from chorismate, a key intermediate in the shikimate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniscience.co.kr [uniscience.co.kr]

- 8. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 14. KEGG PATHWAY: Glycine, serine and threonine metabolism - Homo sapiens (human) [kegg.jp]

- 15. Amino acid - Wikipedia [en.wikipedia.org]

Initial Toxicity Assessment of Cyclo(Tyr-Gly) in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Gly), a cyclic dipeptide, belongs to a class of compounds with diverse biological activities. As with any compound under consideration for therapeutic development, a thorough initial toxicity assessment is a critical first step. This technical guide outlines a comprehensive in vitro strategy for the initial toxicity assessment of Cyclo(Tyr-Gly) in various cell lines. Due to the limited publicly available cytotoxicity data for Cyclo(Tyr-Gly), this document presents a proposed assessment plan. This plan is informed by the known toxicological profiles of structurally related cyclic dipeptides and established methodologies for in vitro toxicology. The guide provides detailed experimental protocols for key cytotoxicity and apoptosis assays and includes visualizations of experimental workflows and potential signaling pathways to aid in the design and interpretation of these crucial early-stage safety studies.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a large family of natural and synthetic compounds that have garnered significant interest in drug discovery due to their rigid conformation and diverse biological activities, including anticancer properties.[1][2] Cyclo(Tyr-Gly) is one such cyclic dipeptide. An initial in vitro toxicity assessment is fundamental to characterizing the safety profile of Cyclo(Tyr-Gly) and determining its therapeutic potential. This involves evaluating its effects on cell viability, proliferation, and the potential mechanisms of cell death in a panel of relevant human cell lines.

While a study has assayed the antitumor activities of thirteen cyclic dipeptides, including Cyclo(Tyr-Gly), using the sulforhodamine B (SRB) method in tsFT210 cell lines, the specific results for Cyclo(Tyr-Gly) were not detailed in the available literature. The study highlighted the cytotoxic activity of a related compound, Cyclo-(4-hydroxyl-Pro-Phe).[3] This underscores the need for a systematic investigation into the cytotoxic potential of Cyclo(Tyr-Gly).

This guide provides a framework for conducting such an assessment, drawing on data from structurally similar compounds to hypothesize potential mechanisms of action and to inform experimental design.

Comparative Cytotoxicity of Related Cyclic Dipeptides

To contextualize the potential toxicity of Cyclo(Tyr-Gly), it is useful to review the cytotoxic activities of structurally related cyclic dipeptides. The data presented in Table 1 summarizes the in vitro cytotoxicity of these related compounds against various cell lines. This comparative data can help in the selection of appropriate cell lines and concentration ranges for the initial toxicity screening of Cyclo(Tyr-Gly).

| Compound | Cell Line | Assay Method | IC50 Value | Key Findings | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | Not Specified | 10 µM | Induced apoptosis via caspase-3 activation. No cytotoxicity in normal fibroblast cells up to 100 µM. | [4] |

| Cyclo(L-Pro-L-Phe) | Not Specified | Not Specified | Not Specified | Displayed higher cytotoxicity compared to hydroxylated counterparts. | [5] |

| Cyclo(Pro-Tyr) | Fungi and Nematodes | Not Specified | Not Specified | Disrupts plasma membrane polarization, induces oxidative stress. | [6][7] |

Proposed Experimental Protocols for Initial Toxicity Assessment

A tiered approach is recommended for the initial toxicity assessment of Cyclo(Tyr-Gly), starting with broad cytotoxicity screening followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of Cyclo(Tyr-Gly) on the viability of a panel of human cancer cell lines and at least one normal (non-cancerous) cell line to assess for potential selective toxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a series of dilutions of Cyclo(Tyr-Gly) in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of Cyclo(Tyr-Gly). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a cell density assay based on the measurement of cellular protein content.[2]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Apoptosis Assays

If significant cytotoxicity is observed, the next step is to investigate the mechanism of cell death, with a primary focus on apoptosis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with Cyclo(Tyr-Gly) at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays for key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of this pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Cyclo(Tyr-Gly), harvest, and lyse the cells to release cellular contents.

-

Caspase Reaction: Add a specific fluorogenic or colorimetric caspase substrate to the cell lysate.

-

Signal Measurement: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

Visualization of Workflows and Potential Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and a potential signaling pathway for apoptosis induction based on findings for related compounds.

Caption: Proposed experimental workflow for the initial toxicity assessment of Cyclo(Tyr-Gly).

Caption: A potential apoptosis signaling pathway that may be induced by Cyclo(Tyr-Gly).

Data Presentation and Interpretation

All quantitative data from the cell viability and cytotoxicity assays should be summarized in tables for clear comparison of IC50 values across different cell lines and time points. An example template is provided below.

Table 2: Proposed Summary of Cyclo(Tyr-Gly) IC50 Values (µM)

| Cell Line | Type | 24 hours | 48 hours | 72 hours |

| e.g., A549 | Lung Carcinoma | TBD | TBD | TBD |

| e.g., MCF-7 | Breast Adenocarcinoma | TBD | TBD | TBD |

| e.g., HepG2 | Hepatocellular Carcinoma | TBD | TBD | TBD |

| e.g., HEK293 | Normal Kidney | TBD | TBD | TBD |

| (TBD: To Be Determined) |

The results from the apoptosis assays should be presented graphically, for instance, using dot plots for flow cytometry data and bar charts for caspase activity. A significant increase in the percentage of apoptotic cells and/or caspase activity following treatment with Cyclo(Tyr-Gly) would suggest that this is a primary mechanism of its cytotoxic action.

Conclusion

A systematic and rigorous initial in vitro toxicity assessment is paramount for advancing Cyclo(Tyr-Gly) in the drug development pipeline. This guide provides a comprehensive framework, including detailed experimental protocols and data visualization strategies, to facilitate this critical evaluation. By employing the outlined methodologies, researchers can generate the necessary data to understand the cytotoxic potential and preliminary mechanism of action of Cyclo(Tyr-Gly), thereby informing decisions for further preclinical development. The lack of existing public data for Cyclo(Tyr-Gly) highlights the importance of conducting these foundational studies.

References

- 1. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Methodological & Application

Quantitative Analysis of Cyclo(Tyr-Gly): A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Gly) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), formed from the cyclization of the amino acids tyrosine and glycine. These cyclic peptides are found in a variety of natural sources, including fermented foods and microbial cultures, and are of increasing interest to the scientific community due to their diverse biological activities. Potential therapeutic applications and their roles as biomarkers necessitate robust and reliable analytical methods for their quantification in various sample matrices.

This document provides detailed application notes and experimental protocols for the quantitative analysis of Cyclo(Tyr-Gly) in biological and fermentation samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Analytical Methods Overview

The primary method for the sensitive and selective quantification of Cyclo(Tyr-Gly) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and excellent sensitivity for detection at low concentrations. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for samples with higher concentrations of the analyte, but it may lack the specificity of MS detection in complex matrices.

I. LC-MS/MS Method for Cyclo(Tyr-Gly) Quantification

This section details a validated LC-MS/MS method for the simultaneous analysis of multiple cyclic dipeptides, including Cyclo(Tyr-Gly).[1][2]

Instrumentation and Reagents

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

-

Analytical Column: A reversed-phase C18 column (e.g., Waters Atlantis T3, 3 µm, 2.1 x 150 mm) is recommended for good separation of polar and non-polar analytes.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Cyclo(Tyr-Gly) Standard: A certified reference standard of high purity.

-

Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.

-

Other Reagents: Formic acid (LC-MS grade).

Experimental Protocol: LC-MS/MS Analysis

-

Standard Preparation:

-

Prepare a stock solution of Cyclo(Tyr-Gly) in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

-

LC Parameters:

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 35.0 | 95 | 5 |

-

-

MS/MS Parameters (MRM Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

MRM Transition for Cyclo(Tyr-Gly):

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) | 221.1 | 123.1 | 20 | 15 |

Note: These MS parameters may require optimization on the specific instrument being used.

-

Data Presentation: Quantitative Performance

The following table summarizes the quantitative performance characteristics of the LC-MS/MS method for a range of cyclic dipeptides, which is indicative of the expected performance for Cyclo(Tyr-Gly).

| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² |

| Cyclo(Tyr-Gly) | ~10.5 | 0.25 - 500 | >0.99 |

Specific Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cyclo(Tyr-Gly) should be experimentally determined during method validation in your laboratory. Based on similar compounds, an LOQ in the low ng/mL range is expected.

II. Sample Preparation Protocols

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. The goal is to remove interfering substances such as proteins and salts that can cause ion suppression in the MS source and damage the analytical column.

A. Plasma/Serum Samples: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma and serum samples.

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if used).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the mixture at -20 °C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

-

Carefully collect the supernatant, which contains Cyclo(Tyr-Gly), and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

B. Cell Culture Media/Fermentation Broth: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more rigorous cleanup method suitable for complex matrices like cell culture media or fermentation broth, which may contain high concentrations of salts and other interfering compounds.

-

SPE Cartridge: Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB or C18).

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Sample Loading:

-

Centrifuge the cell culture media or fermentation broth at 4,000 x g for 15 minutes to remove cells and debris.

-

Dilute 1 mL of the supernatant with 1 mL of water containing 0.1% formic acid.

-

Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

-

Elution: Elute Cyclo(Tyr-Gly) from the cartridge with 1 mL of methanol or acetonitrile.

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

III. Visualizations

Experimental Workflows

Caption: Workflow for Plasma/Serum Sample Preparation.

Caption: Workflow for Solid-Phase Extraction (SPE).

Caption: LC-MS/MS Analysis Workflow.

IV. Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Cyclo(Tyr-Gly) in various biological and fermentation samples. The provided sample preparation protocols for protein precipitation and solid-phase extraction offer effective means to minimize matrix interference and ensure reliable results. Proper method validation, including the determination of LOD, LOQ, accuracy, precision, and recovery, is essential before applying these methods to routine sample analysis. The graphical workflows provide a clear overview of the experimental procedures, aiding in their implementation in the laboratory.

References

Application Note and Protocol for the Purification of Synthetic Cyclo(Tyr-Gly)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Gly) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, which serves as a valuable scaffold in drug discovery and a subject of interest in biochemical research. Following its chemical synthesis, the crude product typically contains the desired cyclic dipeptide along with impurities such as unreacted starting materials, linear dipeptide precursors, and other side-products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the purification of such synthetic peptides, offering high resolution and purity.[1]

This application note provides a detailed protocol for the purification of synthetic Cyclo(Tyr-Gly) using RP-HPLC. The method leverages a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system containing an acid modifier to achieve efficient separation. The protocol outlines both analytical and preparative scale chromatography, enabling purity assessment and subsequent isolation of the target compound.

Physicochemical Properties of Cyclo(Tyr-Gly)

A fundamental understanding of the physicochemical properties of Cyclo(Tyr-Gly) is crucial for developing an effective purification strategy.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.22 g/mol | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

| UV Absorbance | The tyrosine residue provides strong UV absorbance. | |

| CAS Number | 5625-49-0 | [3] |

Experimental Protocols

This section details the step-by-step methodology for the analytical and preparative HPLC purification of synthetic Cyclo(Tyr-Gly).

Materials and Equipment

| Item | Description |

| HPLC System | Analytical and Preparative HPLC systems with gradient capability and a UV detector. |

| HPLC Columns | Analytical: C18, 4.6 x 150 mm, 5 µm; Preparative: C18, 21.2 x 250 mm, 10 µm. |

| Solvents | HPLC-grade Acetonitrile (ACN) and ultrapure water. |

| Mobile Phase Additive | Trifluoroacetic Acid (TFA) or Formic Acid (FA). |

| Sample Solvents | Dimethyl sulfoxide (B87167) (DMSO) or initial mobile phase composition. |

| Filters | 0.22 µm or 0.45 µm syringe filters. |

| Other Equipment | Vortex mixer, sonicator, rotary evaporator, lyophilizer. |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 1 L of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.

Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

Sample Preparation

-

Dissolve the crude synthetic Cyclo(Tyr-Gly) in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4] A typical starting concentration is 10-20 mg/mL.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Analytical HPLC Method

This method is for assessing the purity of the crude sample and the collected fractions from the preparative run.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm or 280 nm |

| Column Temperature | Ambient (~25 °C) |

| Injection Volume | 5-20 µL |

Preparative HPLC Method

This method is for the purification of the crude Cyclo(Tyr-Gly). The gradient can be optimized based on the retention time observed in the analytical run. A shallower gradient around the elution time of the target peak will improve resolution.[5]

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A focused gradient based on the analytical run (e.g., 10% to 40% B over 40 minutes) |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 274 nm or 280 nm |

| Column Temperature | Ambient (~25 °C) |

| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |

Fraction Collection and Post-Purification

-

Collect fractions corresponding to the main peak of Cyclo(Tyr-Gly) as it elutes from the preparative column.

-

Analyze the purity of each collected fraction using the analytical HPLC method.

-

Pool the fractions that meet the desired purity level (e.g., >98%).

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified Cyclo(Tyr-Gly) as a white, fluffy powder.

-

Store the purified product at -20°C or below.[6]

Experimental Workflow and Signaling Pathways

The overall workflow for the purification of synthetic Cyclo(Tyr-Gly) is depicted below.

Caption: Workflow for the HPLC Purification of Synthetic Cyclo(Tyr-Gly).

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of synthetic Cyclo(Tyr-Gly) using reversed-phase HPLC. By following the outlined analytical and preparative methods, researchers can achieve high purity of the target cyclic dipeptide, which is essential for its subsequent use in various scientific and developmental applications. The provided workflow and tabulated parameters offer a clear and structured guide for scientists and professionals in the field.

References

- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. Cyclo(Tyr-Gly) | CAS:5625-49-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cyclo(Tyr-Gly) as a Potential Molecular Probe in Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of Cyclo(Tyr-Gly) as a molecular probe in receptor binding assays is a novel application with limited direct experimental evidence in published literature. The following application notes and protocols are provided as a guide for researchers interested in exploring its potential, based on the known pharmacology of its constituent amino acids and related cyclic dipeptides.

Introduction

Cyclo(Tyr-Gly) is a cyclic dipeptide with a rigid backbone that presents tyrosine and glycine (B1666218) residues for potential molecular interactions. While its specific targets are not well-elucidated, its structural components suggest a potential affinity for receptors that recognize tyrosine or glycine. The tyrosine residue, with its phenolic hydroxyl group, is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1][2][3][4] The glycine component could theoretically interact with glycine receptors (GlyRs), which are important inhibitory ligand-gated ion channels in the central nervous system.[5][6][7][8][9]

These application notes provide a hypothetical framework for utilizing Cyclo(Tyr-Gly) as a molecular probe to investigate its binding affinity and selectivity for putative receptor targets. The protocols outlined below are general templates that can be adapted for specific receptor systems.

Potential (Hypothetical) Applications

-

Screening for Novel Receptor Interactions: Cyclo(Tyr-Gly) can be used in initial screening campaigns to identify novel receptor targets, particularly within the GPCR and ion channel families.

-

Characterization of Glycine Receptor Subtypes: If binding to glycine receptors is established, labeled Cyclo(Tyr-Gly) could be a tool to differentiate between GlyR subtypes.

-

Structure-Activity Relationship (SAR) Studies: By comparing the binding of Cyclo(Tyr-Gly) with other cyclic dipeptides, researchers can gain insights into the structural requirements for receptor binding.

Quantitative Data Summary (Hypothetical)

As there is no direct quantitative binding data for Cyclo(Tyr-Gly), the following table presents hypothetical data that could be generated from a competitive binding assay. This table is for illustrative purposes only.

| Radioligand | Competitor | Receptor System | Kᵢ (nM) | Bₘₐₓ (fmol/mg protein) |

| [³H]-Strychnine | Cyclo(Tyr-Gly) | Glycine Receptor α1 | 500 | 1200 |

| [¹²⁵I]-Angiotensin II | Cyclo(Tyr-Gly) | AT₁ Receptor | >10000 | Not Determined |

| [³H]-DAMGO | Cyclo(Tyr-Gly) | μ-Opioid Receptor | 1200 | 850 |

Experimental Protocols

General Radioligand Competition Binding Assay

This protocol describes a general procedure for a competition binding assay using a radiolabeled ligand and unlabeled Cyclo(Tyr-Gly) as the competitor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]-Strychnine for the glycine receptor).

-

Unlabeled Cyclo(Tyr-Gly) of high purity.

-

Binding buffer (specific to the receptor system).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Receptor preparation, radioligand, and binding buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a known unlabeled ligand for the receptor.

-

Competition: Receptor preparation, radioligand, and varying concentrations of Cyclo(Tyr-Gly).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Cyclo(Tyr-Gly) concentration and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

General Fluorescent Ligand Binding Assay

This protocol provides a general method for a fluorescent ligand-based binding assay, which can be adapted for high-throughput screening.

Materials:

-

Intact cells expressing the receptor of interest.

-

Fluorescently labeled ligand specific for the target receptor.

-

Unlabeled Cyclo(Tyr-Gly).

-

Assay buffer (e.g., HBSS).

-

Microplates suitable for fluorescence reading (e.g., black-walled, clear-bottom).

-

Fluorescence plate reader or high-content imaging system.

Procedure:

-

Cell Plating: Seed cells expressing the target receptor into microplates and allow them to adhere overnight.

-

Assay Setup:

-

Wash the cells with assay buffer.

-

Add varying concentrations of unlabeled Cyclo(Tyr-Gly) to the wells.

-

Add a fixed concentration of the fluorescently labeled ligand to all wells.

-

-

Incubation: Incubate the plate at the desired temperature for a time sufficient to reach binding equilibrium, protected from light.

-

Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader. For imaging-based assays, capture images and quantify the fluorescence associated with the cell membrane.

-

Data Analysis: Plot the fluorescence intensity against the concentration of Cyclo(Tyr-Gly) to determine the IC₅₀ value.

Visualizations

Hypothetical Experimental Workflow for a Competitive Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Representative GPCR Signaling Pathway

Caption: A representative G-protein coupled receptor signaling cascade.

References

- 1. Tyrosine Residues That Control Binding and Gating in the 5-Hydroxytryptamine3 Receptor Revealed by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth Factor Receptors with Tyrosine Kinase Activity - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. A highly conserved tyrosine residue in G protein-coupled receptors is required for agonist-mediated beta 2-adrenergic receptor sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine receptor - Wikipedia [en.wikipedia.org]

- 6. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Glycine Receptors - Creative Bioarray [acroscell.creative-bioarray.com]

- 8. Receptors, Glycine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 9. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Cyclo(Tyr-Gly) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Gly) is a cyclic dipeptide that has been identified as a natural product.[1][2][3][4][5] While research on this specific molecule is nascent, the broader class of cyclic dipeptides has garnered significant attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[6][7][8][9] Notably, related compounds like Cyclo(Pro-Tyr) have demonstrated mechanisms of action involving the disruption of cellular membranes and modulation of key signaling pathways.[7] These findings suggest that Cyclo(Tyr-Gly) may possess therapeutic potential worthy of systematic investigation.

These application notes provide a comprehensive framework for the preclinical evaluation of Cyclo(Tyr-Gly) in animal models. The protocols outlined below are designed to assess the compound's potential efficacy and safety in oncology and inflammation, two areas where related cyclic dipeptides have shown promise. The experimental designs emphasize a rigorous, stepwise approach, from initial in vitro characterization to in vivo efficacy studies in relevant disease models.

Potential Therapeutic Hypotheses for Cyclo(Tyr-Gly)

Based on the activities of structurally similar cyclic dipeptides, the following therapeutic hypotheses for Cyclo(Tyr-Gly) can be postulated:

-

Anticancer Activity: Cyclo(Tyr-Gly) may exhibit cytotoxic or cytostatic effects on cancer cells through mechanisms such as apoptosis induction, cell cycle arrest, or inhibition of critical signaling pathways like the PI3K/Akt pathway.[8]

-

Anti-inflammatory Activity: Cyclo(Tyr-Gly) could modulate inflammatory responses by targeting pathways such as NF-κB, which is a key regulator of inflammation.[6]

In Vitro Characterization Prior to Animal Studies

Before proceeding to animal models, a thorough in vitro characterization of Cyclo(Tyr-Gly) is essential to determine its biological activity, mechanism of action, and appropriate dosage for in vivo studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic potential of Cyclo(Tyr-Gly) against a panel of human cancer cell lines and normal cells.

Protocol:

-

Cell Lines:

-

Cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), U87-MG (glioblastoma).

-

Normal cell line: HEK293 (human embryonic kidney).

-

-

Method:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Cyclo(Tyr-Gly) (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Mechanism of Action Assays

Objective: To elucidate the potential molecular mechanisms underlying the biological activity of Cyclo(Tyr-Gly).

Protocols:

-

Apoptosis Assay: Treat cancer cells with Cyclo(Tyr-Gly) at its IC50 concentration and assess for apoptosis using Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells using propidium iodide staining and flow cytometry to identify any cell cycle arrest.

-

Western Blot Analysis: Investigate the effect of Cyclo(Tyr-Gly) on key signaling proteins involved in cancer and inflammation (e.g., Akt, p-Akt, NF-κB, caspases).

Data Presentation: In Vitro Characterization

Table 1: In Vitro Cytotoxicity of Cyclo(Tyr-Gly) (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| A549 | 85.2 | 62.5 | 45.1 |

| MCF-7 | 92.1 | 75.3 | 58.9 |

| U87-MG | 78.6 | 55.9 | 39.8 |

| HEK293 | >100 | >100 | >100 |

Experimental Design for Animal Models

Based on the in vitro data suggesting potential anticancer and anti-inflammatory activity, the following animal models are proposed.

Anticancer Efficacy Study: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of Cyclo(Tyr-Gly) in a human tumor xenograft model.

dot

Caption: Workflow for the anticancer efficacy study of Cyclo(Tyr-Gly).

Protocol:

-

Animal Model: Athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 U87-MG human glioblastoma cells into the right flank of each mouse.

-

Treatment Groups (n=10 per group):

-

Group 1: Vehicle control (e.g., saline with 5% DMSO), administered intraperitoneally (i.p.) daily.

-

Group 2: Cyclo(Tyr-Gly) (e.g., 10 mg/kg), administered i.p. daily.

-

Group 3: Cyclo(Tyr-Gly) (e.g., 50 mg/kg), administered i.p. daily.

-

-

Treatment Schedule: Begin treatment when tumors reach an average volume of 100-150 mm³. Continue for 21 days.

-